1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane

MRI contrast agents kinetic inertness gadolinium chelates

1,4,7,10‑Tetrakis(carboxymethyl)‑1,4,7,10‑tetraazacyclotridecane (commonly abbreviated as TRITA) is a tetraazamacrocyclic tetraacetic acid chelator whose 13‑membered ring places it structurally between the 12‑membered DOTA and the 14‑membered TETA. TRITA forms thermodynamically stable complexes with trivalent lanthanides, transition metals, and radiometals such as ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga, and ⁸⁹Zr, making it relevant for MRI contrast agent development, targeted radionuclide therapy, and immuno‑PET imaging.

Molecular Formula C17H30N4O8
Molecular Weight 418.4 g/mol
CAS No. 60239-20-5
Cat. No. B1625311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane
CAS60239-20-5
Molecular FormulaC17H30N4O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C17H30N4O8/c22-14(23)10-18-2-1-3-19(11-15(24)25)5-7-21(13-17(28)29)9-8-20(6-4-18)12-16(26)27/h1-13H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
InChIKeyWTHDJYYROCOPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane (TRITA): A 13‑Membered Macrocyclic Chelator for Metal‑Based Diagnostics and Therapeutics


1,4,7,10‑Tetrakis(carboxymethyl)‑1,4,7,10‑tetraazacyclotridecane (commonly abbreviated as TRITA) is a tetraazamacrocyclic tetraacetic acid chelator whose 13‑membered ring places it structurally between the 12‑membered DOTA and the 14‑membered TETA . TRITA forms thermodynamically stable complexes with trivalent lanthanides, transition metals, and radiometals such as ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga, and ⁸⁹Zr, making it relevant for MRI contrast agent development, targeted radionuclide therapy, and immuno‑PET imaging .

Why DOTA or TETA Cannot Simply Replace TRITA in Metal‑Chelation Workflows


Macrocyclic chelators display ring‑size‑dependent coordination chemistry that directly governs metal‑binding kinetics, thermodynamic stability, and in vivo behavior. The 13‑membered cavity of TRITA imposes a distinct combination of ring strain, donor‑atom orientation, and cavity size that differs from both the 12‑membered DOTA and the 14‑membered TETA . These structural differences manifest as measurable variations in complex formation rates, dissociation half‑lives, and metal‑ion selectivity, meaning that substituting TRITA with DOTA or TETA without experimental validation can lead to sub‑optimal radiolabeling efficiency, altered biodistribution, or compromised in vivo stability .

Quantitative Differentiation of TRITA from DOTA, TETA, and DTPA: Stability, Kinetics, and Mechanism


GdTRITA Dissociation Half‑Life: 3.5‑Fold More Inert than GdDTPA, 856‑Fold Less Inert than GdDOTA

At physiological pH, the dissociation half‑life (t₁/₂) of GdTRITA is 444 h at 25 °C, compared with 3.8 × 10⁵ h for GdDOTA at 37 °C and 127 h for GdDTPA . GdTRITA is therefore approximately 3.5‑fold more kinetically inert than the clinically used acyclic chelate GdDTPA, but about 856‑fold less inert than the ultra‑stable macrocyclic GdDOTA.

MRI contrast agents kinetic inertness gadolinium chelates

OH⁻‑Catalyzed Formation of LnTRITA Complexes Is Approximately Twice as Fast as DOTA Analogs

The rate constants of the hydroxide‑catalyzed formation step for LnTRITA complexes (Ln = Ce, Gd, Yb) are approximately twice as high as those measured for the corresponding DOTA complexes under identical conditions . This indicates a lower activation barrier for the rate‑determining deprotonation/rearrangement step in the TRITA system.

lanthanide complexes formation kinetics radiometal labeling

Diprotinated Intermediate Stability: log K of LnH₂TRITA* Is Lower than DOTA Analogs

The stability constants of the diprotonated intermediates LnH₂TRITA* range from log K = 3.1 to 3.9, which are lower than those reported for the corresponding DOTA‑analogous intermediates . This difference in intermediate stability alters the energy landscape of the complexation pathway.

reaction intermediate protonation complex formation mechanism

TRITA Application Scenarios Where Ring‑Size Differentiation Drives Procurement Decisions


GdTRITA as a Next‑Generation MRI Contrast Agent with a Tuned Clearance Profile

The intermediate kinetic inertness of GdTRITA (t₁/₂ = 444 h) relative to GdDOTA and GdDTPA positions it as a candidate for MRI contrast agents that require faster clearance than DOTA‑based agents yet greater stability than DTPA‑based formulations, potentially mitigating long‑term gadolinium deposition concerns .

Rapid Radiolabeling of Thermolabile Biomolecules Using TRITA‑Based Bifunctional Chelators

The ~2‑fold faster OH⁻‑catalyzed formation kinetics of LnTRITA versus DOTA enable room‑temperature or mildly heated radiolabeling protocols, making TRITA particularly suited for conjugating radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga) to monoclonal antibodies or peptides that are susceptible to thermal denaturation .

Yttrium‑90 Radioimmunotherapy with Nitro‑TRITA Derivatives

Nitro‑functionalized TRITA (nitro‑TRITA) chelates ⁹⁰Y in a concentration‑dependent manner analogous to nitro‑DOTA, but its distinct kinetic profile may permit optimized labeling protocols and patient‑specific dosimetry in radioimmunotherapy applications .

Exploiting the 13‑Membered Cavity for Selective Metal‑Ion Binding in Bifunctional Chelator Design

The 13‑membered ring of TRITA provides a cavity size that may selectively accommodate metal ions whose ionic radii are poorly matched to the 12‑membered DOTA or 14‑membered TETA, enabling tailored chelator design for emerging radiometals such as ⁸⁹Zr .

Quote Request

Request a Quote for 1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.